Methyl 4-androsten-3-one 17beta-carboxylate; Org 7329-0
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Overview
Description
Methyl 4-androsten-3-one 17beta-carboxylate, also known as Org 7329-0, is a synthetic steroid compound. It is a derivative of androstane and features a ketone group at the 3-position and a carboxylate ester at the 17beta-position. This compound is known for its antiandrogenic properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-androsten-3-one 17beta-carboxylate typically involves the esterification of 4-androsten-3-one-17beta-carboxylic acid. The reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-androsten-3-one 17beta-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-androsten-3,17-dione.
Reduction: Formation of 4-androsten-3-ol-17beta-carboxylate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 4-androsten-3-one 17beta-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on androgen receptors and its potential as an antiandrogen.
Medicine: Investigated for its potential use in treating conditions like acne and seborrhea due to its antiandrogenic properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, Methyl 4-androsten-3-one 17beta-carboxylate decreases androgenic activity, which can help manage conditions related to excessive androgen levels . The molecular targets include androgen receptors and the pathways involved in androgen metabolism .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used clinically for benign prostatic hyperplasia and male pattern baldness.
Dutasteride: A more potent 5α-reductase inhibitor with a similar mechanism of action.
Uniqueness
Methyl 4-androsten-3-one 17beta-carboxylate is unique due to its specific structure, which allows it to act as a selective inhibitor of 5α-reductase. This selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1 |
InChI Key |
XWFWMYFLNHTEBF-XZFNAKAKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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